- Helium droplet infrared spectroscopy of the butyl radicals, Journal of Chemical Physics, 2022, 157(8),

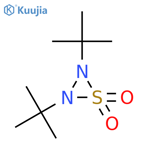

Cas no 927-83-3 (Diazene,1,2-bis(1,1-dimethylethyl)-)

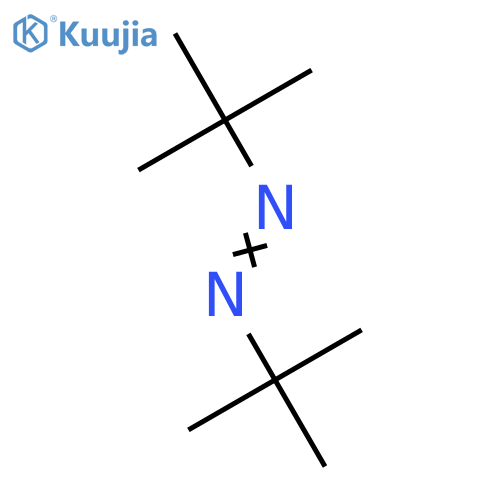

927-83-3 structure

Nome del prodotto:Diazene,1,2-bis(1,1-dimethylethyl)-

Diazene,1,2-bis(1,1-dimethylethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

-

- Diazene,1,2-bis(1,1-dimethylethyl)-

- Azo-t-butane

- Azo-tert-butane

- 2,2′-Azobis(2-Methylpropane)

- 2,2'-Azoisobutane

- 2,2'-dimethyl-2,2'-azopropane

- bis(1,1-dimethylethyl)diazene

- 1,2-Bis(1,1-dimethylethyl)diazene (ACI)

- Azoethane, 1,1,1′,1′-tetramethyl- (6CI, 7CI, 8CI)

- Diazene, bis(1,1-dimethylethyl)- (9CI)

- 1,2-Di-tert-butyldiazene

- 2,2′-Azobis-tert-butane

- 2,2′-Azoisobutane

- Bis(tert-butyl)diimine

- Di-tert-butyldiazene

- Azoethane, 1,1,1',1'-tetramethyl-

- UNII-A8ML3TJS95

- SCHEMBL35542

- SCHEMBL13199461

- Azoethane, 1,1,1',1'-tetramethyl-, (E)-

- 2,2'-Azobis(2-methylpropane)

- 2,2'-Azobis-tert-butane

- Azo-tert-butane, Di-tert-butyldiazene

- (tert-C4H9N)2

- Diatertabutyldiazene

- ditert-butyldiazene

- 1,2-Bis(1,1-dimethylethyl)diazene

- Diazene, 1,2-bis(1,1-dimethylethyl)-

- VR-160

- (E)-1,2-di-tert-butyldiazene

- GKCPCPKXFGQXGS-UHFFFAOYSA-N

- 15464-01-4

- A8ML3TJS95

- Diazene, 1,2-bis(1,1-dimethylethyl)-, (1E)

- AKOS015912910

- 927-83-3

- 2,2'-Azo-2,2'-dimethylpropane

- AKOS024386609

- Azobis(t-butane)

- GKCPCPKXFGQXGS-MDZDMXLPSA-N

- Diazene, bis(1,1-dimethylethyl)-

- 2,2'-Azobis(2-methylpropane), 97%

- 1,2-Ditert-butyldiazene #

- (E)-2,2'-Azoisobutane

- trans-Di-tert-butyldiazene

- DTXSID901346589

-

- MDL: MFCD00014998

- Inchi: 1S/C8H18N2/c1-7(2,3)9-10-8(4,5)6/h1-6H3

- Chiave InChI: GKCPCPKXFGQXGS-UHFFFAOYSA-N

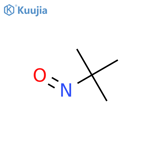

- Sorrisi: N(C(C)(C)C)=NC(C)(C)C

Proprietà calcolate

- Massa esatta: 142.14700

- Massa monoisotopica: 142.147

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 2

- Complessità: 107

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.2

- Superficie polare topologica: 24.7A^2

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 0.756 g/mL at 25 °C(lit.)

- Punto di fusione: -14.5°C

- Punto di ebollizione: 47-48 °C/8 mmHg(lit.)

- Punto di infiammabilità: Fahrenheit: 44,6 ° f

Celsius: 7 ° c - Indice di rifrazione: n20/D 1.397(lit.)

- PSA: 24.72000

- LogP: 3.03560

- Solubilità: Non determinato

Diazene,1,2-bis(1,1-dimethylethyl)- Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H225-H302-H315-H319-H332-H335

- Dichiarazione di avvertimento: P210-P261-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN 1993 3/PG 2

- WGK Germania:3

- Codice categoria di pericolo: 11-20/22-36/37/38

- Istruzioni di sicurezza: S16-S23-S24/25

- CODICI DEL MARCHIO F FLUKA:10

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:2-8°C

- Frasi di rischio:R11

Diazene,1,2-bis(1,1-dimethylethyl)- Dati doganali

- CODICE SA:2927000090

- Dati doganali:

Codice doganale cinese:

2927000090Panoramica:

2927000090 Altri composti diazo\composti azoici, ecc. (Compresi gli azossicomposti). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2927000090 altri composti diazo-, azo- o azossici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Diazene,1,2-bis(1,1-dimethylethyl)- Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 452106-5G |

Diazene,1,2-bis(1,1-dimethylethyl)- |

927-83-3 | 5g |

¥3103.24 | 2023-12-06 |

Diazene,1,2-bis(1,1-dimethylethyl)- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Sulfuric acid

Riferimento

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Heterocyclic compounds. Part 15. NN'-Di-tert-butylthiadiaziridine 1,1-dioxide: synthesis and reactions, Journal of the Chemical Society, 1977, (14), 1601-5

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Sodium hypochlorite Solvents: Pentane , Water ; 3 h, < 35 °C

Riferimento

- Chemical reactions of some nonaromatic radical anions, 1974, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Tetraethylammonium chloride Solvents: Acetonitrile , Tetrahydrofuran ; rt → 120 °C; 24 h, 120 °C

Riferimento

- Formation of the tetranuclear, tetrakis-terminal-imido Mn4IV(NtBu)8 cubane cluster by four-electron reductive elimination of tBuN:NtBu. The role of the s-block ion in stabilization of high-oxidation state intermediates, Chemical Communications (Cambridge, 2014, 50(9), 1061-1063

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 h, rt

Riferimento

- Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides, Journal of Organic Chemistry, 2013, 78(7), 3009-3020

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Iron pentacarbonyl Solvents: Tetrahydrofuran

Riferimento

- Metathesis and reduction reactions of nitroso compounds with metal carbenes and metal carbonyls, Journal of Organometallic Chemistry, 1989, 368(1), 83-101

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Acyclic trialkyldiazenium cation chemistry. Thermolysis and solvolysis of 1,2-di-tert-butyl-1-ethyldiazenium perchlorate, Journal of the American Chemical Society, 1982, 104(20), 5422-7

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Chemistry of thiadiaziridine 1,1-dioxides. III, Tetrahedron Letters, 1973, 3843, 3843-6

Synthetic Routes 10

Condizioni di reazione

Riferimento

- Syntheses and 15N NMR Spectra of Iminodiaziridines - Ring-Expansions of 1-Aryl-3-iminodiaziridines to 1H- and 3aH-Benzimidazoles, 2H-Indazoles, and 5H-Dibenzo[d,f][1,3]diazepines, European Journal of Organic Chemistry, 2009, (23), 3940-3952

Synthetic Routes 11

Condizioni di reazione

Riferimento

- Synthesis of branched azoalkanes and kinetics of their thermal decomposition, Collection of Czechoslovak Chemical Communications, 1976, 41(5), 1557-64

Synthetic Routes 12

Synthetic Routes 13

Condizioni di reazione

Riferimento

- 1,2-Diazetidinediones, Journal of Organic Chemistry, 1967, 32(7360-2), 2360-2

Synthetic Routes 14

Condizioni di reazione

1.1 Solvents: 1,4-Dioxane , Water ; 63 h, reflux

1.2 Reagents: Oxygen ; 3 d, rt

1.2 Reagents: Oxygen ; 3 d, rt

Riferimento

- 1-acylsemicarbazides by ring opening of iminodiaziridines with carboxylic acids: novel, expeditious access to the azapeptide motif, Synthesis, 2010, (19), 3358-3362

Diazene,1,2-bis(1,1-dimethylethyl)- Raw materials

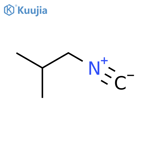

- Tert-BUTYL ISOCYANIDE

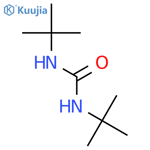

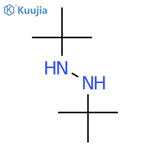

- Hydrazine,1,2-bis(1,1-dimethylethyl)-

- 2-Propanamine, N-[1,2-bis(1,1-dimethylethyl)-3-diaziridinylidene]-2-methyl-

- Propane,2-methyl-2-nitroso-

- Thiadiaziridine, bis(1,1-dimethylethyl)-, 1,1-dioxide

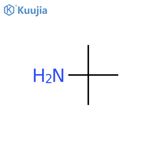

- 2-methylpropan-2-amine

- Sulfamide, N,N'-bis(1,1-dimethylethyl)-

Diazene,1,2-bis(1,1-dimethylethyl)- Preparation Products

Diazene,1,2-bis(1,1-dimethylethyl)- Letteratura correlata

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

927-83-3 (Diazene,1,2-bis(1,1-dimethylethyl)-) Prodotti correlati

- 1566272-93-2((5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone)

- 921141-94-8(6-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]hexanoic acid)

- 1862568-78-2(5-Methyl-2-(pyrrolidin-2-yl)cyclohexane-1,3-dione)

- 1038312-57-0(N-(4-methoxy-4-methylpentan-2-yl)aniline)

- 2171422-32-3(3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-methylpropanoic acid)

- 1082738-93-9(1-chloro-4-(fluoromethyl)-2-nitrobenzene)

- 2168899-17-8(5-methyl-2-(oxan-4-yl)piperidin-3-amine)

- 77893-75-5(5-Bromo-4-chlorothiophene-2-sulfonamide)

- 2470438-34-5(methyl 1-hydroxy-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylate hydrochloride)

- 1857255-29-8(2-(Azepane-1-sulfonyl)ethane-1-sulfonamide)

Fornitori consigliati

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

钜澜化工科技(青岛)有限公司

Membro d'oro

CN Fornitore

Grosso

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso